molecular formula C23H32N2O3 B10885851 1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine CAS No. 5989-97-9

1-[(2,4-Dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B10885851
CAS No.: 5989-97-9
M. Wt: 384.5 g/mol
InChI Key: SBQIXTHCHYCABM-UHFFFAOYSA-N
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Description

1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features two benzyl groups substituted with methyl and methoxy groups, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethylbenzyl chloride and 2,4,5-trimethoxybenzyl chloride.

    Nucleophilic Substitution: These benzyl chlorides undergo nucleophilic substitution reactions with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be used to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of toluene derivatives.

    Substitution: Formation of nitro or halogenated benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, such as central nervous system activity or as a precursor to pharmaceutical compounds.

    Industry: Utilized in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes. The presence of methyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, modulating its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.

    1-(3-chlorophenyl)piperazine (mCPP): A psychoactive compound with serotonergic activity.

    1-(2,4-dimethylphenyl)piperazine: A compound with structural similarity but lacking the methoxy groups.

Uniqueness

1-(2,4-dimethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to the presence of both dimethyl and trimethoxy substitutions on the benzyl groups

Properties

CAS No.

5989-97-9

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C23H32N2O3/c1-17-6-7-19(18(2)12-17)15-24-8-10-25(11-9-24)16-20-13-22(27-4)23(28-5)14-21(20)26-3/h6-7,12-14H,8-11,15-16H2,1-5H3

InChI Key

SBQIXTHCHYCABM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)C

Origin of Product

United States

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